3-(But-3-YN-1-yloxy)azetidine
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Overview
Description
3-(But-3-YN-1-yloxy)azetidine: is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both an azetidine ring and a but-3-yn-1-yloxy group imparts significant reactivity and versatility to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-YN-1-yloxy)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with but-3-yn-1-ol under basic conditions. The reaction typically employs a strong base such as potassium carbonate in a solvent like acetonitrile or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(But-3-YN-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(But-3-YN-1-yloxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(But-3-YN-1-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The but-3-yn-1-yloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
- 1-Bromoacetyl-3,3-dinitroazetidine
- 2-Azetidinone (β-lactam)
Comparison: 3-(But-3-YN-1-yloxy)azetidine is unique due to the presence of both an azetidine ring and a but-3-yn-1-yloxy group, which imparts distinct reactivity and versatility. In contrast, compounds like 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine and 1-Bromoacetyl-3,3-dinitroazetidine have different substituents that influence their chemical behavior and applications. The β-lactam ring in 2-Azetidinone is well-known for its role in antibiotics, highlighting the diverse applications of azetidine derivatives .
Properties
Molecular Formula |
C7H11NO |
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Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-but-3-ynoxyazetidine |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-9-7-5-8-6-7/h1,7-8H,3-6H2 |
InChI Key |
LMFXBKNXNZNNGT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOC1CNC1 |
Origin of Product |
United States |
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